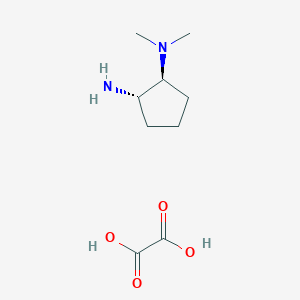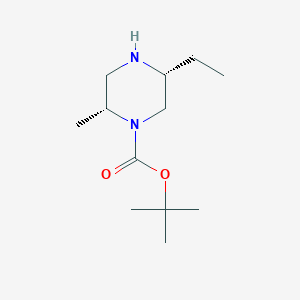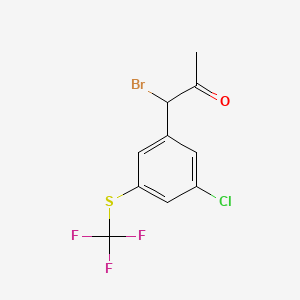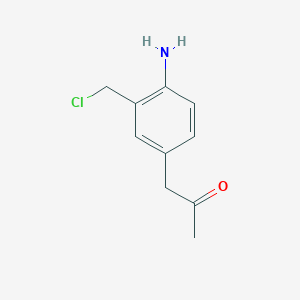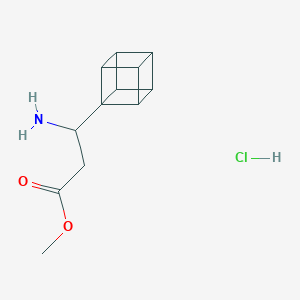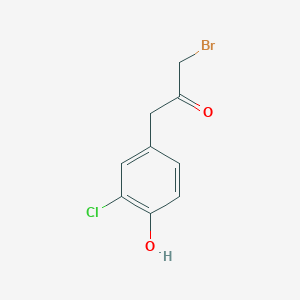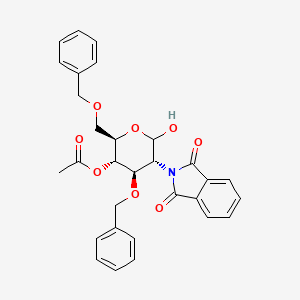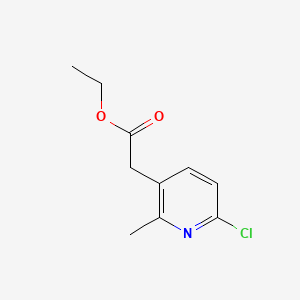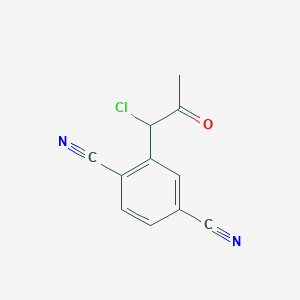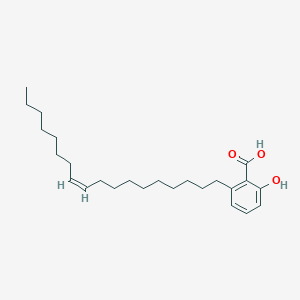![molecular formula C7H11N3 B14038230 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine](/img/structure/B14038230.png)
1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine is a heterocyclic compound that features a fused pyrazole and azepine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine typically involves the regioselective assembly of a pyrazole ring fused to an azepine ring. One common method includes the use of palladium-catalyzed coupling reactions to introduce aryl groups, followed by selective alkylation to position substituents on the pyrazole nitrogen . Another approach involves the Biginelli-type reaction, which combines aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis routes developed in laboratory settings can be adapted for larger-scale production. These methods often involve optimizing reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions: 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly on the nitrogen atoms, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for further biological studies.
作用机制
The mechanism of action of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT7 antagonist, it binds to the 5-HT7 receptor, inhibiting its activity and thereby modulating neurotransmission . The exact pathways and molecular interactions depend on the specific derivatives and their functional groups .
相似化合物的比较
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine
- 4,5,6,7-tetrahydroindazoles and their derivatives
Uniqueness: 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine is unique due to its specific ring structure and the ability to undergo a wide range of chemical reactions. Its potential as a therapeutic agent, particularly in targeting specific receptors, sets it apart from other similar compounds .
属性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
1,4,5,6,7,8-hexahydropyrazolo[3,4-c]azepine |
InChI |
InChI=1S/C7H11N3/c1-2-6-4-9-10-7(6)5-8-3-1/h4,8H,1-3,5H2,(H,9,10) |
InChI 键 |
PTXSURLTHZHRAR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CNC1)NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


